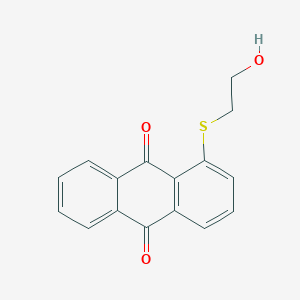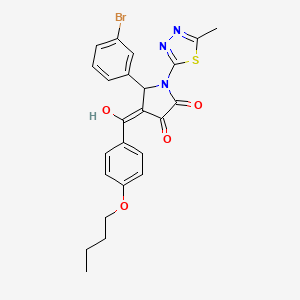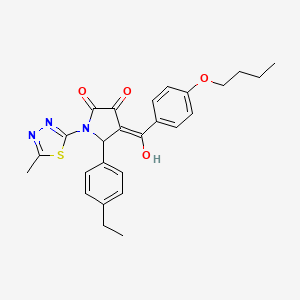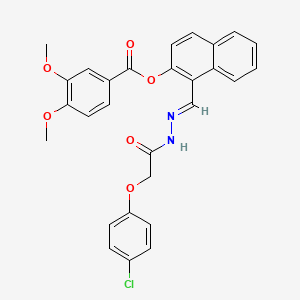
5-(4-butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones
准备方法
合成路线和反应条件
5-(4-丁氧基苯基)-4-(3-氟-4-甲基苯甲酰基)-3-羟基-1-(吡啶-4-基甲基)-1H-吡咯-2(5H)-酮的合成通常涉及多步有机反应。起始原料通常包括取代苯甲醛、吡啶衍生物和其他芳香族化合物。常见的合成路线可能包括:
缩合反应: 将芳香醛与胺或其他亲核试剂结合。
环化反应: 通过分子内环化形成吡咯酮环。
官能团转化: 通过各种有机反应引入特定官能团,例如丁氧基、氟和甲基。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。可能采用连续流动反应器、自动化合成和先进的纯化方法(如色谱法)等技术。
化学反应分析
反应类型
5-(4-丁氧基苯基)-4-(3-氟-4-甲基苯甲酰基)-3-羟基-1-(吡啶-4-基甲基)-1H-吡咯-2(5H)-酮可以进行各种化学反应,包括:
氧化: 使用氧化剂将羟基转化为羰基。
还原: 使用还原剂将羰基还原为羟基或胺。
取代: 卤化、烷基化或酰化反应以引入或取代官能团。
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素(氯、溴)、卤代烷烃、酰氯。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成酮或醛,而还原可能生成醇或胺。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其生物活性,例如抗菌、抗炎或抗癌特性。
医学: 治疗各种疾病的潜在治疗剂。
工业: 用于开发新材料、涂料或催化剂。
作用机制
5-(4-丁氧基苯基)-4-(3-氟-4-甲基苯甲酰基)-3-羟基-1-(吡啶-4-基甲基)-1H-吡咯-2(5H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
酶抑制: 与特定酶结合并抑制其活性。
受体调节: 与细胞受体相互作用以调节信号通路。
DNA/RNA相互作用: 与核酸结合以影响基因表达或复制。
相似化合物的比较
类似化合物
- 5-(4-甲氧基苯基)-4-(3-氟苯甲酰基)-3-羟基-1-(吡啶-4-基甲基)-1H-吡咯-2(5H)-酮
- 5-(4-乙氧基苯基)-4-(3-氯苯甲酰基)-3-羟基-1-(吡啶-4-基甲基)-1H-吡咯-2(5H)-酮
独特性
5-(4-丁氧基苯基)-4-(3-氟-4-甲基苯甲酰基)-3-羟基-1-(吡啶-4-基甲基)-1H-吡咯-2(5H)-酮是独特的,因为它具有特定的官能团组合,与类似化合物相比,这可能赋予其独特的生物活性 and chemical properties.
属性
CAS 编号 |
618075-87-9 |
|---|---|
分子式 |
C28H27FN2O4 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
(4Z)-5-(4-butoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27FN2O4/c1-3-4-15-35-22-9-7-20(8-10-22)25-24(26(32)21-6-5-18(2)23(29)16-21)27(33)28(34)31(25)17-19-11-13-30-14-12-19/h5-14,16,25,32H,3-4,15,17H2,1-2H3/b26-24- |
InChI 键 |
TVJSQUGVAFILDX-LCUIJRPUSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)



![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)





